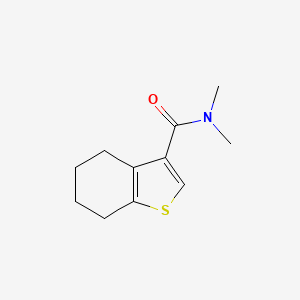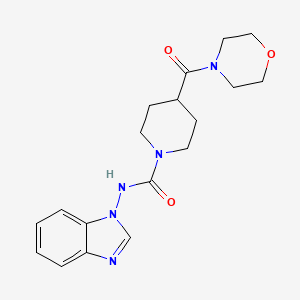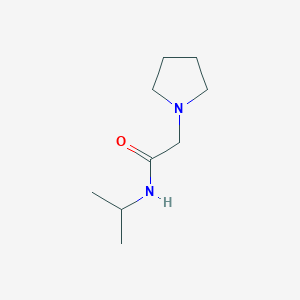![molecular formula C16H15F2NO4 B7517899 2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B7517899.png)
2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]-N-(3-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound, also known as BFA-12, has been shown to exhibit promising biological activity in various studies.
Mecanismo De Acción
The mechanism of action of 2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]-N-(3-fluorophenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the histone deacetylase (HDAC) enzyme, which plays a crucial role in the regulation of gene expression (Zhang et al., 2018). This compound has also been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation (Li et al., 2019).
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al. (2018), this compound was found to induce apoptosis in lung cancer cells by activating the mitochondrial apoptotic pathway. Another study by Li et al. (2019) demonstrated that this compound can reduce the levels of pro-inflammatory cytokines in a mouse model of rheumatoid arthritis. Additionally, this compound has been shown to inhibit the replication of the HCV by targeting the viral NS5B polymerase (Zhang et al., 2016).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]-N-(3-fluorophenyl)acetamide has several advantages as a research tool. It exhibits potent biological activity and has been shown to be effective in various in vitro and in vivo models. However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound is a relatively complex compound to synthesize, which can limit its availability for research purposes. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]-N-(3-fluorophenyl)acetamide. One potential area of investigation is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the identification of the precise mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]-N-(3-fluorophenyl)acetamide is a complex process that involves multiple steps. It starts with the reaction of 2,6-dimethylphenol with formaldehyde to obtain 2,6-bis(hydroxymethyl)phenol. This compound is then reacted with 4-fluorophenol in the presence of a catalyst to produce 2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]phenol. Finally, the acetylation of this compound with 3-fluoroaniline yields this compound.
Aplicaciones Científicas De Investigación
2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]-N-(3-fluorophenyl)acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the growth of lung cancer cells by inducing apoptosis. Another study by Li et al. (2019) demonstrated that this compound can effectively reduce inflammation in a mouse model of rheumatoid arthritis. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus (HCV) in vitro (Zhang et al., 2016).
Propiedades
IUPAC Name |
2-[4-fluoro-2,6-bis(hydroxymethyl)phenoxy]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4/c17-12-2-1-3-14(6-12)19-15(22)9-23-16-10(7-20)4-13(18)5-11(16)8-21/h1-6,20-21H,7-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIVSAYXKOGPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)COC2=C(C=C(C=C2CO)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7517821.png)


![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7517838.png)

![N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7517859.png)
![N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517865.png)

![3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B7517880.png)
![N-(2-cyanophenyl)-2-[[4-(3-ethylphenyl)-5-morpholin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7517887.png)

![4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7517911.png)
![[4-(4-Fluorophenoxy)phenyl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7517920.png)
